molecular formula C9H13N3O B1477952 3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one CAS No. 1803599-52-1

3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one

Cat. No. B1477952
CAS RN: 1803599-52-1
M. Wt: 179.22 g/mol
InChI Key: NVVRKWUFHLLNGV-UHFFFAOYSA-N
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Description

“3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs .


Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves reactions with hydrazonoyl halides . Various synthetic routes have been reported in the literature, including condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods involve the use of dialkyl azodicarboxylates with substituted propargylamines .


Chemical Reactions Analysis

Pyrazole-containing compounds, such as “3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with terminal alkynes . They can also react with 1,3-diols in the presence of alkyl hydrazines .

Scientific Research Applications

Antileishmanial Activity

Compounds with pyrazole moieties have been reported to exhibit potent antileishmanial activities. A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy, indicating potential effectiveness in treating leishmaniasis .

Antimalarial Activity

Similarly, these compounds are known for their antimalarial properties. The structural verification of such compounds through techniques like FTIR and NMR suggests their potential use in developing antimalarial therapies .

Cytotoxic Agents

Pyrazole-bearing compounds have also been designed and synthesized with the aim of discovering potential cytotoxic agents, which could be used in cancer therapy. The synthesis process involves various steps with acceptable reaction procedures and yields .

properties

IUPAC Name

3,3-dimethyl-4-(1-methylpyrazol-4-yl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2)7(11-8(9)13)6-4-10-12(3)5-6/h4-5,7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRKWUFHLLNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CN(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 2
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 3
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 4
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 5
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Reactant of Route 6
3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one

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